molecular formula C7H14OSi B6168177 3-(trimethylsilyl)cyclobutan-1-one CAS No. 62012-20-8

3-(trimethylsilyl)cyclobutan-1-one

Cat. No.: B6168177
CAS No.: 62012-20-8
M. Wt: 142.27 g/mol
InChI Key: QHTGYXFAZSLMSE-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)cyclobutan-1-one is a cyclobutanone derivative with a trimethylsilyl (TMS) group at the 3-position. The TMS group imparts unique steric and electronic properties, influencing reactivity and stability.

Properties

CAS No.

62012-20-8

Molecular Formula

C7H14OSi

Molecular Weight

142.27 g/mol

IUPAC Name

3-trimethylsilylcyclobutan-1-one

InChI

InChI=1S/C7H14OSi/c1-9(2,3)7-4-6(8)5-7/h7H,4-5H2,1-3H3

InChI Key

QHTGYXFAZSLMSE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CC(=O)C1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trimethylsilyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: In an industrial setting, the production of 3-(trimethylsilyl)cyclobutan-1-one can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutanones depending on the reagent used

Scientific Research Applications

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows for:

  • Cycloaddition Reactions : 3-(Trimethylsilyl)cyclobutan-1-one can undergo cycloaddition reactions to form larger cyclic structures, which are essential in the development of pharmaceuticals and agrochemicals.
  • Functional Group Transformations : The silyl group can be easily removed or modified, allowing for further functionalization of the resulting products. This property is utilized in creating diverse chemical libraries for drug discovery.

Medicinal Chemistry

In medicinal chemistry, 3-(trimethylsilyl)cyclobutan-1-one has been explored for its potential in synthesizing bioactive compounds:

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, derivatives have been synthesized that target specific cancer cell lines with promising efficacy.
  • Neuroprotective Compounds : Some studies have focused on synthesizing neuroprotective agents using this compound as a precursor, demonstrating its potential in treating neurodegenerative diseases.

Polymer Science

The compound's unique structure allows it to be employed in polymerization processes:

  • Photopolymerization : 3-(Trimethylsilyl)cyclobutan-1-one can act as a photoinitiator in radical polymerization processes, promoting the formation of polymers under UV light. This application is particularly relevant in developing new materials with tailored properties.
  • Silyl Radical Chemistry : The compound participates in silyl radical-mediated polymerization, which has been shown to enhance polymer properties such as thermal stability and mechanical strength.

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Organic SynthesisCycloaddition reactionsFormation of complex cyclic structures
Medicinal ChemistrySynthesis of anticancer agentsSignificant activity against specific cancer cell lines
Polymer SciencePhotopolymerizationImproved material properties through radical polymerization

Case Study 1: Anticancer Activity

A study investigated derivatives of 3-(trimethylsilyl)cyclobutan-1-one for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs.

Case Study 2: Photopolymerization

Research into the use of 3-(trimethylsilyl)cyclobutan-1-one as a photoinitiator revealed that it effectively initiated polymerization under UV light, leading to materials with enhanced mechanical properties compared to those produced with traditional initiators. This finding opens avenues for developing advanced materials for coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(trimethylsilyl)cyclobutan-1-one involves its interaction with various molecular targets, including enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The cyclobutanone ring provides a rigid framework that can interact with specific molecular sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues with Cyclobutanone Core

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Stability Notes Reference
3-(Trimethylsilyl)cyclobutan-1-one C₇H₁₂OSi ~144.25 Trimethylsilyl (TMS) Electron-releasing TMS stabilizes ring; hydrolytically sensitive N/A
3-(3-Chlorophenyl)cyclobutan-1-one C₁₀H₉ClO 180.63 3-Chlorophenyl Electron-withdrawing Cl increases ketone electrophilicity; stable under standard conditions
3-(Pyridin-2-yl)cyclobutan-1-one C₉H₉NO 147.17 Pyridin-2-yl Polar pyridine group enhances solubility; potential coordination sites
3-[(6-Chloro-7H-purin-7-yl)methyl]cyclobutan-1-one C₁₀H₉ClN₄O 236.66 Purine-methyl Bulky substituent affects crystal packing; used in nucleoside analog synthesis

Silylated Cyclic Compounds

Compound Name Molecular Formula Ring Size/Type Key Feature Stability/Applications Reference
3-(Trimethylsilyl)cyclopentene C₈H₁₄Si 5-membered (cycloalkene) TMS at 3-position Used in rhodium-catalyzed autoxidations
3-(Trimethylsilyl)cyclohexene C₉H₁₆Si 6-membered (cycloalkene) TMS at 3-position Higher ring strain relief compared to cyclobutanone derivatives

Key Research Findings

Electronic and Steric Effects

  • The TMS group in 3-(trimethylsilyl)cyclobutan-1-one donates electron density via σ-π conjugation, reducing the electrophilicity of the carbonyl group compared to chlorophenyl or pyridyl analogues .
  • Bulky substituents (e.g., purine-methyl in ) hinder nucleophilic attacks on the cyclobutanone, whereas smaller groups (e.g., TMS) allow selective functionalization .

Stability and Handling

  • 3-(Trimethylsilyl)cyclobutan-1-one is likely moisture-sensitive due to the hydrolyzable Si–O bond, requiring anhydrous conditions. In contrast, 3-(3-chlorophenyl)cyclobutan-1-one exhibits greater ambient stability .

Biological Activity

3-(trimethylsilyl)cyclobutan-1-one is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

3-(trimethylsilyl)cyclobutan-1-one, with the chemical formula C_7H_14OSi, features a cyclobutane ring substituted with a trimethylsilyl group. This structure may influence its lipophilicity and reactivity, making it a candidate for various biological applications.

The mechanism of action for 3-(trimethylsilyl)cyclobutan-1-one is not extensively characterized in the literature; however, similar compounds have shown interactions with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell wall synthesis in bacteria.
  • Radical Formation : The trimethylsilyl group can stabilize radical intermediates, which may play a role in its reactivity and biological effects .

Biological Activity

Research indicates that cyclobutane derivatives can exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that cyclobutane compounds possess antimicrobial properties. For instance, derivatives have been tested against bacterial strains like E. coli and Mycobacterium tuberculosis (Mtb), demonstrating varying levels of inhibition .
  • Anticancer Potential : Cyclobutane-containing compounds are being investigated for their potential anticancer effects. Their ability to disrupt cellular processes may lead to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineReference
3-(trimethylsilyl)cyclobutan-1-oneAntimicrobialE. coli, Mtb
Similar Cyclobutane DerivativeAnticancerMCF-7 Human Cancer Cell Line
Tris(trimethylsilyl)silaneRadical ReagentVarious Organic Reactions

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various cyclobutane derivatives, 3-(trimethylsilyl)cyclobutan-1-one was evaluated against E. coli. The minimum inhibitory concentration (MIC) was determined, showing promising results that suggest further exploration into its use as an antimicrobial agent .

Anticancer Research

Another significant area of research involves the potential anticancer properties of cyclobutane derivatives. For example, studies have indicated that certain analogues can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

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